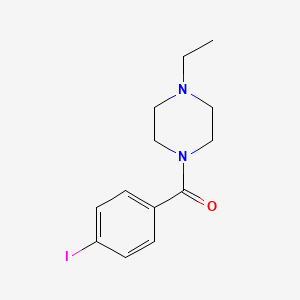
(4-Ethylpiperazin-1-yl)(4-iodophenyl)methanone
Übersicht
Beschreibung
“(4-Ethylpiperazin-1-yl)(4-iodophenyl)methanone” is a chemical compound with the molecular formula C13H17IN2O . It is a complex organic compound that is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “(4-Ethylpiperazin-1-yl)(4-iodophenyl)methanone” consists of 13 carbon atoms, 17 hydrogen atoms, 1 iodine atom, 2 nitrogen atoms, and 1 oxygen atom . The average mass of the molecule is 344.191 Da, and the monoisotopic mass is 344.038544 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Ethylpiperazin-1-yl)(4-iodophenyl)methanone” include its molecular structure and weight . For more detailed physical and chemical properties, it is recommended to refer to specialized chemical databases or literature.Wissenschaftliche Forschungsanwendungen
However, the available information on 4-MP provides insight into its medical applications and pharmacological profile:
Pharmacological Profile of 4-Methylpyrazole (4-MP)
- Treatment of Poisoning : 4-MP is primarily known for its role in treating ethylene glycol and methanol poisoning. It acts as a potent inhibitor of alcohol dehydrogenase, thus preventing the formation of toxic metabolites ((Baud et al., 1986), (Jacobsen et al., 1988)).
- Pharmacokinetics and Safety Profile : Studies indicate that 4-MP has a dose-dependent kinetic profile and is generally well-tolerated at therapeutic doses. Side effects reported are mild and include nausea and dizziness at higher doses ((Jacobsen et al., 1996), (Wallemacq et al., 2004)).
Eigenschaften
IUPAC Name |
(4-ethylpiperazin-1-yl)-(4-iodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IN2O/c1-2-15-7-9-16(10-8-15)13(17)11-3-5-12(14)6-4-11/h3-6H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIDFYCBEGWGHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethylpiperazin-1-yl)(4-iodophenyl)methanone | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


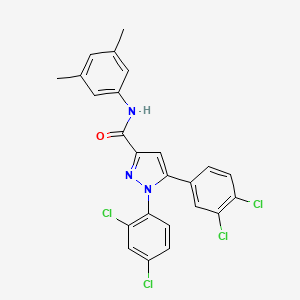




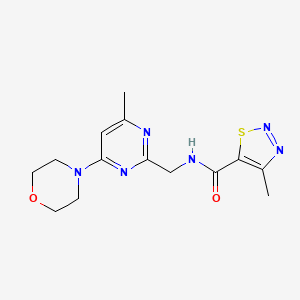
![1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2408196.png)
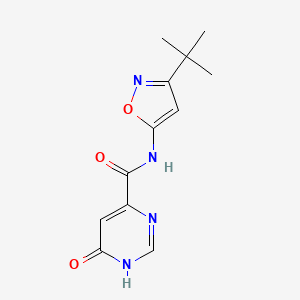

![5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-phenyl-3(2H)-pyridazinone](/img/structure/B2408201.png)
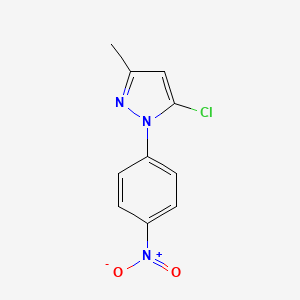
![Methyl 6-tert-butyl-2-[(pyridin-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2408203.png)
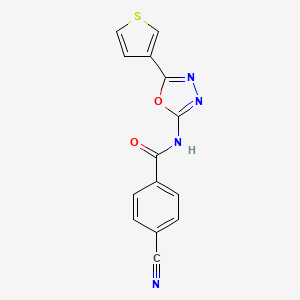
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide](/img/structure/B2408206.png)